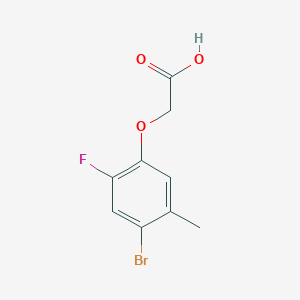

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

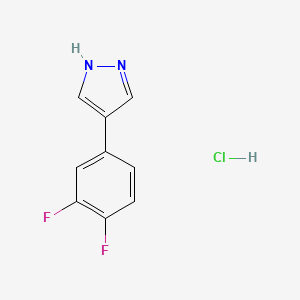

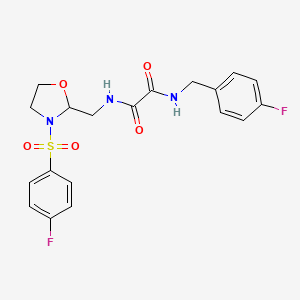

“(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H8BrFO3 . It is a type of phenoxy herbicide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of ILs was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to an acetic acid group via an oxygen atom .Aplicaciones Científicas De Investigación

Crystal Structure and Reactivity Analysis

The synthesis and crystal structure elucidation of related compounds, like 2-(4-fluorophenoxy) acetic acid, have been studied, providing insights into their crystal system, molecular stability, and reactivity. Such studies contribute to understanding the molecular interactions and charge distribution in similar compounds, which is valuable in materials science and molecular engineering (Prabhuswamy et al., 2021).

Bromination Kinetics and Molecular Interactions

Research on the bromination of phenolic compounds, which is closely related to the brominated structure of (4-Bromo-2-fluoro-5-methylphenoxy)acetic acid, provides insights into the kinetics and mechanisms of electrophilic substitution reactions. This is crucial for developing synthetic methodologies in organic chemistry (Böhmer et al., 1983).

Hydrogen Bonding in Salts and Esters

Studies on the morpholinium salts of phenoxyacetic acid analogs, including (4-fluorophenoxy)acetic acid, reveal the significance of hydrogen bonding in stabilizing such compounds. This research aids in the understanding of molecular interactions in similar compounds, which is vital for their application in various chemical processes (Smith & Lynch, 2015).

Analytical Applications in Chromatography

The use of bromomethyl derivatives in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids demonstrates the analytical applications of compounds structurally related to this compound. These findings are important in analytical chemistry for the development of sensitive and accurate detection methods (Tsuchiya et al., 1982).

Natural Source and Antioxidant Activity

Research on bromophenols from marine red algae, which share structural similarities with this compound, highlights their potential as natural antioxidants. This is significant in food science and pharmacology for the development of natural preservatives and therapeutic agents (Li et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s worth noting that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the suzuki–miyaura cross-coupling reactions .

Result of Action

It’s worth noting that the compound might be involved in the formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

2-(4-bromo-2-fluoro-5-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZOYPLYGABVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2758918.png)

![7-(3-chloro-2-methylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2758921.png)

![2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2758925.png)

![7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde](/img/structure/B2758928.png)

![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)

![4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2758932.png)

![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)